Product packaging for 3,5-Dimethyl-2-phenylpiperidine(Cat. No.:)

3,5-Dimethyl-2-phenylpiperidine

Cat. No.: B13259797
M. Wt: 189.30 g/mol
InChI Key: DCGBWGLTPUDKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-2-phenylpiperidine is a synthetic organic compound belonging to the phenylpiperidine class. The piperidine scaffold is a fundamental structure in medicinal chemistry and drug discovery. This specific derivative, featuring methyl groups at the 3 and 5 positions and a phenyl ring at the 2-position of the piperidine ring, is of significant interest as a building block for the synthesis of more complex molecules. Researchers value this compound for its potential in developing novel pharmacologically active agents. Piperidine derivatives are extensively studied for their interactions with various biological targets. For instance, structurally related phenylpiperidine compounds are known to exhibit activity at opioid receptors, functioning as anti-diarrheal agents . Other analogs, such as 1-Fluoro-2,5-dimethyl-2-phenylpiperidine and 2,5-Dimethyl-4-phenylpiperidine, highlight the research interest in substituted phenylpiperidines as key synthetic intermediates . The specific stereochemistry and substitution pattern of this compound make it a valuable scaffold for creating compound libraries in high-throughput screening and for structure-activity relationship (SAR) studies. Its primary research applications include use as a versatile intermediate in organic synthesis, a core template in medicinal chemistry for the exploration of new therapeutic agents, and a standard in analytical chemistry for method development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle all chemicals appropriately in accordance with their laboratory's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B13259797 3,5-Dimethyl-2-phenylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3,5-dimethyl-2-phenylpiperidine

InChI

InChI=1S/C13H19N/c1-10-8-11(2)13(14-9-10)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3

InChI Key

DCGBWGLTPUDKPS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(NC1)C2=CC=CC=C2)C

Origin of Product

United States

Synthetic Strategies and Methodologies for 3,5 Dimethyl 2 Phenylpiperidine and Analogues

Retrosynthetic Analysis and Key Disconnections for Substituted Piperidines

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. fiveable.me For substituted piperidines, several key disconnections can be envisioned. Common strategies focus on breaking C-N and C-C bonds within the piperidine (B6355638) ring. fiveable.me

A frequent retrosynthetic approach involves disconnecting the piperidine ring to reveal a linear precursor, such as a δ-amino carbonyl compound, which can then cyclize to form the desired heterocycle. rsc.org This strategy is inspired by the biosynthesis of many piperidine alkaloids. rsc.orgrsc.org Other key disconnections include those that lead to precursors for cycloaddition reactions, such as aza-Diels-Alder reactions, or those that set the stage for multi-component reactions where the ring is assembled from several simple starting materials in a single step. fiveable.mebas.bg

Classical and Contemporary Approaches to Piperidine Ring Formation

A variety of synthetic methods have been developed for the construction of the piperidine ring, ranging from classical cyclization reactions to modern catalytic processes.

Intramolecular cyclization is a fundamental and widely used strategy for synthesizing piperidines. nih.gov These reactions typically involve the formation of one or two bonds to close the ring. Common methods include:

Nucleophilic Substitution: This involves the cyclization of a linear substrate containing a terminal amine and a leaving group at the appropriate position. beilstein-journals.orgnih.gov

Reductive Amination: Intramolecular reductive amination of δ-amino aldehydes or ketones is a powerful method for piperidine synthesis. researchgate.net

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound can efficiently form the piperidine ring. rsc.org

Radical Cyclization: Radical-mediated cyclizations offer an alternative pathway to piperidine derivatives. nih.govorganic-chemistry.org

Metal-Catalyzed Cyclizations: Various transition metals, such as palladium and rhodium, can catalyze the cyclization of appropriate precursors to form piperidines. nih.govorganic-chemistry.org For instance, gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ols. nih.gov

A specific example is the electroreductive cyclization of an imine with a terminal dihaloalkane, which has been successfully employed for the synthesis of piperidine derivatives. beilstein-journals.orgnih.govresearchgate.net

Reductive amination is a versatile and widely employed method for the formation of C-N bonds and is a key strategy in the synthesis of piperidines. researchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.nettandfonline.com

For piperidine synthesis, both intermolecular and intramolecular reductive amination strategies are utilized. In an intermolecular approach, a δ-dicarbonyl compound can react with an amine, followed by a double reductive amination to form the piperidine ring. Intramolecularly, a linear amino-aldehyde or amino-ketone can undergo cyclization and reduction to yield a piperidine. researchgate.net A variety of reducing agents can be employed, with borane-pyridine complex being a notable, less toxic alternative to sodium cyanoborohydride. tandfonline.comtandfonline.com

Table 1: Examples of Reductive Amination in Piperidine Synthesis

Reactants Catalyst/Reducing Agent Product Reference
Piperidine and various aldehydes Borane-pyridine complex N-substituted piperidines tandfonline.comtandfonline.com
ϖ-amino fatty acids Iron complex and phenylsilane Piperidinones nih.gov

Multi-Component Reactions (MCRs) for Functionalized Piperidines

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the starting materials. bas.bgresearchgate.net MCRs are particularly attractive for the synthesis of functionalized piperidines as they allow for the rapid generation of molecular diversity from simple and readily available precursors. bas.bgacs.org

A common MCR for piperidine synthesis involves the reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound. bas.bg This approach can be catalyzed by a variety of catalysts, including nano-crystalline solid acids, ionic liquids, and metal salts. bas.bgresearchgate.net These reactions are often performed under mild conditions and offer advantages such as short reaction times and easy work-up procedures. bas.bg A stereoselective three-component vinylogous Mannich-type reaction has also been developed for the synthesis of multi-substituted chiral piperidines. rsc.orgrsc.org

Table 2: Catalysts Used in Multi-Component Reactions for Piperidine Synthesis

Catalyst Reactants Reference
Nano-sulfated zirconia, nano-structured ZnO, nano-γ-alumina, nano-ZSM-5 zeolites 1,3-dicarbonyl compounds, amines, aromatic aldehydes bas.bg
[TMBSED][OMs]2 (dual-functional ionic liquid) Aromatic aldehydes, anilines, alkyl acetoacetates researchgate.net
Sn(OTf)2 Aldehydes, chiral α-methyl benzylamine, 1,3-bis-trimethylsilylenol ether rsc.org

Stereoselective Synthesis of 3,5-Dimethyl-2-phenylpiperidine

The synthesis of specific stereoisomers of this compound requires precise control over the stereochemistry during the synthetic process. This is typically achieved through diastereoselective or enantioselective methods.

Diastereoselective synthesis aims to selectively form one diastereomer over others. For this compound, this involves controlling the relative stereochemistry of the three stereocenters at positions 2, 3, and 5 of the piperidine ring.

One common approach to achieve diastereoselectivity is through substrate-controlled reactions, where the existing stereocenters in the starting material or intermediate direct the stereochemical outcome of subsequent transformations. For example, the hydrogenation of a substituted pyridine (B92270) precursor, such as 3,5-dimethylpyridine, can lead to the formation of 3,5-dimethylpiperidine. tuodaindus.comwikipedia.orggoogle.com The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the resulting cis and trans isomers. tuodaindus.comgoogle.com

Another powerful strategy is the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into the starting material to guide the stereoselective formation of new stereocenters. After the desired stereochemistry is established, the auxiliary is removed.

Furthermore, diastereoselectivity can be achieved in cyclization reactions. For instance, the radical cyclization of appropriately substituted acyclic precursors has been shown to produce trisubstituted piperidines with high diastereoselectivity. nih.gov Similarly, intramolecular aza-Michael reactions can be used to create enantiomerically enriched 2,5- and 2,6-disubstituted piperidines with moderate diastereoselectivity. rsc.org

Table 3: Methods for Stereoselective Piperidine Synthesis

Method Key Feature Product Type Reference
Hydrogenation Control of diastereomeric ratio through catalyst and conditions cis/trans isomers of 3,5-dimethylpiperidine tuodaindus.comgoogle.com
Radical Cyclization 6-exo cyclization of stabilized radicals 2,4,5-trisubstituted piperidines nih.gov
Intramolecular aza-Michael Reaction Organocatalytic desymmetrization Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines rsc.org
Gold-Catalyzed Cyclization/Ferrier Rearrangement One-pot synthesis with excellent diastereoselectivity Substituted piperidin-4-ols nih.gov
Tandem C-H/C=C Oxidation Substrate-controlled stereoselective reaction α,α-trans-epoxy-2-piperidone nih.gov

Diastereoselective Approaches

Catalytic Hydrogenation of Pyridine and Dihydropyridine (B1217469) Precursors

Catalytic hydrogenation is a fundamental and direct method for synthesizing piperidines from corresponding pyridine precursors. nih.gov This process involves the reduction of the aromatic pyridine ring using molecular hydrogen in the presence of a metal catalyst. nih.gov The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is critical for achieving high yields and, particularly for substituted pyridines, controlling the stereoselectivity of the final product. rsc.org

The synthesis of this compound via this method would start from 3,5-dimethyl-2-phenylpyridine (B3064957). The hydrogenation of the pyridine ring can be challenging due to its aromatic stability and the potential for the nitrogen atom to poison the catalyst. rsc.org However, various transition metal catalysts, including rhodium, ruthenium, nickel, and palladium, have been effectively employed for this transformation. nih.govrsc.org For instance, rhodium oxide (Rh₂O₃) has been shown to be effective for the hydrogenation of various functionalized and multi-substituted pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org Electrocatalytic hydrogenation using carbon-supported rhodium has also emerged as a method that proceeds at ambient temperature and pressure. acs.org

The stereochemical outcome (the cis/trans ratio of the substituents) is a significant consideration. The hydrogenation of lutidine (dimethylpyridine) often yields the cis isomer diastereoselectively. acs.org For polysubstituted piperidines, achieving a specific stereoisomer can be difficult, often resulting in mixtures. rsc.orgnih.gov

Table 1: Illustrative Conditions for Catalytic Hydrogenation of Pyridine Derivatives

Precursor Catalyst Conditions Solvent Product Key Finding Ref
Substituted Pyridines Rh₂O₃ (0.5 mol%) 5 bar H₂, 40°C, 4h TFE Substituted Piperidines Effective for a broad scope of unprotected pyridines under mild conditions. rsc.org
2,6-Lutidine Rh/C (cathode) Ambient T&P H₂O/THF cis-2,6-Dimethylpiperidine High yield and diastereoselectivity achieved via electrocatalysis. acs.org

This table presents generalized findings for substituted piperidines to illustrate the methodology, as specific data for this compound is not detailed in the provided sources.

Vinylogous Mannich-Type Reactions (VMR)

The Vinylogous Mannich Reaction (VMR) is a powerful tool for constructing substituted piperidine rings. This reaction involves the addition of a nucleophilic enolate or its equivalent (the vinylogous component) to an electrophilic imine or iminium ion. rsc.orgfao.org This strategy is particularly valuable as it can assemble complex, polyfunctional piperidines in a highly stereoselective manner, often inspired by biosynthetic pathways. rsc.org

A general approach to a 2,3,5-trisubstituted piperidine framework could involve a three-component VMR. For example, a functionalized dienolate, such as a 1,3-bis-silylenol ether, can react with an aldehyde and an amine source. rsc.org This process can lead to a cyclized dihydropyridinone intermediate, which serves as a versatile precursor to various chiral piperidine compounds after subsequent reduction or functionalization. rsc.orgfao.org The reaction's diastereoselectivity can often be controlled by the choice of reactants and conditions. rsc.org A notable variation is the nitro-Mannich reaction, where a nitroalkane is used as the nucleophile, leading to β-nitro-amine intermediates that can be cyclized to form functionalized piperidines with multiple contiguous stereocenters. ucl.ac.ukresearchgate.netfao.org

Table 2: Examples of Vinylogous Mannich-Type Reactions for Piperidine Synthesis

Nucleophile Electrophile Components Product Type Key Feature Ref
1,3-bis-trimethylsilylenol ether Aldehyde, Chiral Amine 2,3-Dihydropyridinone Stereoselective three-component reaction to build chiral piperidine precursors. rsc.org
Silyl Ketene Acetal Aldehyde, Sulfinamide 6-Alkylated Piperidinone Diastereoselective three-component reaction providing access to chiral piperidines. fao.org

Enantioselective Approaches

Creating specific enantiomers of this compound requires asymmetric synthesis strategies. These methods aim to control the absolute stereochemistry at the chiral centers of the molecule.

Chiral Catalyst-Mediated Asymmetric Reactions

The use of chiral transition-metal catalysts is a premier strategy for the enantioselective synthesis of piperidines. Rhodium, ruthenium, and iridium complexes featuring chiral phosphine (B1218219) ligands are widely employed in asymmetric hydrogenation reactions. nih.govajchem-b.comrsc.orgwiley-vch.de These catalysts can reduce prochiral precursors like substituted di- or tetrahydropyridines to form chiral piperidines with high enantiomeric excess (ee). nih.govsnnu.edu.cn

For instance, a Rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition has been developed to synthesize polysubstituted piperidinols with high yield and enantioselectivity. nih.gov A subsequent diastereoselective hydrogenation step can then establish the final piperidine structure. nih.gov Another powerful method is the Rh-catalyzed asymmetric reductive Heck reaction of a dihydropyridine with an aryl boronic acid, which can install a substituent at the 3-position with excellent enantioselectivity. snnu.edu.cn Similarly, Ru-catalyzed asymmetric hydrogenation of pyridyl-substituted alkenes has been reported to be highly efficient and enantioselective. nih.govacs.org

Table 3: Selected Chiral Catalyst Systems for Asymmetric Piperidine Synthesis

Reaction Type Catalyst System Substrate Type Enantioselectivity (ee) Ref
Asymmetric [2+2+2] Cycloaddition [Rh(cod)₂]BF₄ / (S)-DTBM-SEGPHOS Alkenyl isocyanate + Alkyne up to 99% nih.gov
Asymmetric Reductive Heck [Rh(cod)OH]₂ / (S)-Segphos Dihydropyridine + Aryl Boronic Acid up to 96% snnu.edu.cn
Asymmetric Hydrogenation Ru-DTBM-segphos Pyridine-pyrroline trisubstituted alkene up to >99% nih.govacs.org
Resolution of Racemic Mixtures

Kinetic resolution is a common technique to separate a racemic mixture of piperidines into its constituent enantiomers. This method involves the differential reaction of the two enantiomers with a chiral reagent or catalyst, where one enantiomer reacts faster than the other. nih.govacs.org The unreacted, slower-reacting enantiomer can then be recovered in high enantiomeric purity.

One prominent method is lipase-catalyzed kinetic resolution, where an enzyme like Candida antarctica lipase (B570770) B (CALB) selectively acylates one enantiomer of a racemic piperidine derivative. rsc.orgnih.gov This approach is valued for its high selectivity and use of environmentally benign biocatalysts. rsc.orgmdpi.com Another powerful strategy involves the use of a chiral base, such as n-BuLi complexed with the chiral ligand sparteine, to selectively deprotonate and functionalize one enantiomer from a racemic mixture of N-Boc-2-arylpiperidines. nih.govacs.orgrsc.org Additionally, catalytic kinetic resolution using chiral hydroxamic acids in combination with N-heterocyclic carbenes (NHCs) has proven effective for various disubstituted piperidines, showing practical selectivity factors. nih.govacs.org

Table 4: Methods for Kinetic Resolution of Piperidine Analogues

Method Reagent/Catalyst Substrate Type Key Outcome Ref
Lipase-Catalyzed Acylation Candida antarctica lipase B (CALB) Racemic piperidines Enantiomerically pure piperidines via biocatalysis. rsc.org
Chiral Base Deprotonation n-BuLi / sparteine N-Boc-2-arylpiperidines High enantiomeric ratios for recovered starting material and functionalized product. nih.govacs.org
Catalytic Acylation Chiral hydroxamic acid / NHC cis and trans-disubstituted piperidines Practical selectivity factors (s up to 52) with a pronounced conformational effect. nih.govacs.org
Chiral Auxiliary-Based Synthesis

In this approach, a chiral molecule, known as a chiral auxiliary, is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a key bond-forming reaction. After establishing the desired stereocenter(s), the auxiliary is removed. ucl.ac.ukbeilstein-journals.org

A common strategy involves using a chiral amine, such as (S)-α-phenylethylamine, which reacts with a prochiral substrate to form an intermediate that undergoes a diastereoselective cyclization. ucl.ac.ukacs.org For example, a double aza-Michael reaction between a divinyl ketone and a chiral primary amine can produce a chiral 2-substituted 4-piperidone (B1582916) with the stereochemistry controlled by the auxiliary. acs.org Davies reported the use of enantiopure α-phenylethylamine as an auxiliary for asymmetric Michael additions to α,β-unsaturated esters, a strategy applicable to piperidine synthesis. ucl.ac.uk The use of N-sulfinyl imines, which act as both a chiral auxiliary and a nitrogen source, is another versatile method for asymmetric piperidine synthesis. rsc.orgresearchgate.net

Advanced Synthetic Methodologies

Modern organic synthesis continues to produce novel and highly efficient methods for constructing complex heterocyclic scaffolds like polysubstituted piperidines. These advanced strategies often feature high levels of modularity, stereoselectivity, and atom economy. nih.govajchem-a.com

Gold-catalyzed reactions have emerged as a powerful tool. One such method involves the gold-catalyzed cyclization of N-homopropargyl amides, which triggers a sequence involving a chemoselective reduction and a spontaneous Ferrier rearrangement to deliver piperidin-4-ols with excellent diastereoselectivity. nih.gov This modular {[2+3]+1} annulation provides a flexible route to N-unsubstituted piperidines. nih.gov

Other advanced approaches include:

Hydrogen-Borrowing Cascades: Iridium-catalyzed hydrogen borrowing or transfer reactions enable the stereoselective synthesis of piperidines from simpler precursors like diols and amines through sequential oxidation, amination, and reduction cycles. nih.gov

Radical Cyclizations: The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with good diastereoselectivity. nih.gov

Chemo-enzymatic Dearomatization: Combining chemical synthesis with biocatalysis, this strategy uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines, offering a versatile and highly efficient route. nih.gov

These cutting-edge methods expand the toolkit available to chemists for the synthesis of complex and biologically relevant piperidine derivatives. ajchem-a.com

Flow Electrochemistry in Piperidine Synthesis

Flow electrochemistry has emerged as a powerful and scalable technology for organic synthesis, offering advantages such as enhanced safety, precise reaction control, and the avoidance of stoichiometric chemical oxidants or reductants. nih.govresearchgate.net This method utilizes microfluidic or flow reactors where reactants are passed over electrodes to induce chemical transformations. nih.govresearchgate.net

A notable application of this technology is in the synthesis of 2-substituted piperidines. Researchers have developed an efficient and readily scalable anodic methoxylation of N-formylpiperidine within an undivided microfluidic electrolysis cell. nih.govresearchgate.net This process generates a key methoxylated piperidine intermediate, which serves as a stable precursor to a reactive N-acyliminium ion. This ion can then be intercepted by various carbon nucleophiles to introduce substituents at the C2 position of the piperidine ring. nih.gov

One specific study demonstrated the synthesis of 2-phenyl-N-formylpiperidine through this route, a close analogue to the target compound. nih.gov The flow electrolysis of N-formylpiperidine was performed in methanol (B129727) with a supporting electrolyte, yielding the α-methoxylated intermediate. This intermediate was then reacted with a phenyl-based nucleophile (e.g., a Grignard reagent) to furnish the 2-phenyl substituted piperidine. The entire electrochemical process can be completed in a short time frame, providing multi-gram quantities of the key intermediate on demand. nih.gov

The key parameters for the electrochemical flow synthesis of the N-formyl-2-methoxypiperidine intermediate are detailed below.

ParameterValue
Starting MaterialN-formylpiperidine (0.2 M in MeOH)
ElectrolyteEt4NBF4 (0.05 M)
Flow Rate8.0 mL min-1
Cell Current6.0 A
Charge Passed2.3 F
Electrolysis Time~2 hours
Isolated Yield of Intermediate82% (23 g)

This electrochemical approach represents a significant advancement, replacing hazardous chemical oxidants and enabling a more controlled and scalable synthesis of 2-substituted piperidine building blocks. nih.govresearchgate.net

Green Chemistry Approaches in Piperidine Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In piperidine synthesis, this translates to the use of environmentally benign catalysts, renewable starting materials, and solvent-free or aqueous reaction conditions. ajchem-a.comrsc.org

One prominent green strategy involves the catalytic hydrogenation of pyridine precursors. wikipedia.orgnih.gov The synthesis of 3,5-dimethylpiperidine, for instance, is commonly achieved through the hydrogenation of 3,5-dimethylpyridine. wikipedia.orgtuodaindus.com Modern approaches utilize highly efficient and reusable catalysts, such as ruthenium on a carbon support (Ru/C), to drive the reaction under controlled temperature and pressure, minimizing waste and improving atom economy. tuodaindus.com

Another innovative green method is the electrochemical Birch carboxylation of pyridines. rsc.org This technique uses carbon dioxide (CO2) as a renewable C1 building block and avoids the hazardous reagents associated with the classical Birch reduction. The process is highly selective for pyridine reduction and provides dihydropyridine intermediates that are valuable precursors for synthesizing decorated piperidine scaffolds. rsc.org

Multicomponent reactions (MCRs) are another cornerstone of green piperidine synthesis. These one-pot reactions combine three or more reactants to form a complex product, significantly reducing the number of synthetic steps, solvent usage, and waste generation. ajchem-a.comconicet.gov.ar Catalysts for these reactions are often chosen for their low toxicity and recyclability. For example, p-sulfonic acid calix[n]arenes have been employed as efficient and reusable organocatalysts for the one-pot synthesis of densely functionalized piperidines from β-ketoesters, aromatic aldehydes, and various amines in methanol. conicet.gov.ar

Recent advances have also focused on using bio-renewable feedstocks. A novel method was developed for producing 2-aminomethylpiperidine, an important organic intermediate, through the selective hydrogenolysis of 2,5-bis(aminomethyl)furan, which is derived from biomass. rsc.org This reaction proceeds in an aqueous solution using a Pt/γ-Al2O3 catalyst, achieving a good yield under moderate conditions. rsc.org

The table below summarizes several green chemistry approaches for synthesizing piperidine analogues.

StrategyCatalyst/ReagentConditionsPiperidine Product TypeReference
Catalytic HydrogenationRuthenium on Carbon (Ru/C)Hydrogen gas, controlled pressure/temperature3,5-Dimethylpiperidine tuodaindus.com
Electrochemical CarboxylationElectrochemistryCO2 as C1 source, additive-freeDecorated piperidine scaffolds rsc.org
Multicomponent Reactionp-Sulfonic acid calix[n]areneMethanol, refluxDensely functionalized piperidines conicet.gov.ar
Hydrogenolysis of Bio-renewablePt/γ-Al2O3Aqueous solution, 140 °C, 1 MPa H22-Aminomethylpiperidine rsc.org
Visible-Light CatalysisIodine (I2)Visible light (white LED)2-Phenyl piperidine acs.org

These examples highlight a clear trend towards more sustainable and efficient synthetic routes in piperidine chemistry, aligning with the core principles of green chemistry to create valuable molecules with minimal environmental impact. ajchem-a.com

Stereochemical and Conformational Analysis of 3,5 Dimethyl 2 Phenylpiperidine

Isomerism in 3,5-Dimethyl-2-phenylpiperidine

The substitution pattern of this compound gives rise to a number of stereoisomers due to the presence of multiple chiral centers. The spatial arrangement of the methyl and phenyl groups relative to each other and to the piperidine (B6355638) ring defines the unique isomeric forms of the molecule.

Diastereoisomers and Enantiomers of Substituted Piperidines

Substituted piperidines, such as this compound, serve as prime examples of stereoisomerism in cyclic systems. The presence of multiple substituents on the piperidine ring leads to the formation of diastereomers and enantiomers. tuodaindus.com

Diastereomers : These are stereoisomers that are not mirror images of each other. In the case of disubstituted piperidines, cis and trans isomers are common types of diastereomers, where the substituents are on the same or opposite sides of the ring, respectively. tuodaindus.com For a compound like 3,5-dimethylpiperidine, two diastereomers exist: a cis isomer (achiral, meso compound) and a trans isomer (chiral, existing as a pair of enantiomers). wikipedia.org The introduction of a third substituent, as in this compound, further increases the number of possible diastereomers. The catalytic hydrogenation of the corresponding substituted pyridines is a common method to produce these piperidine derivatives, often resulting in a mixture of diastereomers. researchgate.netwhiterose.ac.uk

Enantiomers : These are non-superimposable mirror images of each other. Chiral molecules, which lack a plane of symmetry, can exist as enantiomers. mnstate.edu For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers can exist. The synthesis of specific enantiomers often requires asymmetric synthesis or kinetic resolution methodologies. researchgate.net

The various isomers of substituted piperidines can exhibit different physical properties and biological activities, making their separation and characterization essential. Techniques like crystallization and chromatography are employed to separate these isomers. tuodaindus.com

Determination of Relative and Absolute Configuration

The precise three-dimensional arrangement of atoms, known as the relative and absolute configuration, is determined using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the relative configuration of diastereomers. By analyzing the coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations in the ¹H NMR spectrum, the spatial relationship between protons on the piperidine ring can be elucidated. researchgate.netnih.govnih.gov For instance, the magnitude of vicinal coupling constants can help distinguish between axial and equatorial protons, thereby revealing the orientation of the substituents. researchgate.net In some cases, the structure of novel piperidine derivatives has been confirmed to exist in a chair conformation with all substituents in an equatorial orientation based on NMR data. researchgate.net

X-ray Crystallography : This is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about both relative and absolute configuration. nih.govresearchgate.net The analysis of a single crystal of a compound, such as 3,5-dimethyl-2,6-diphenylpiperidine, has confirmed a chair conformation for the piperidine ring. nih.govresearchgate.netnih.govdoaj.org For chiral molecules, specialized X-ray diffraction techniques can be used to determine the absolute configuration. mdpi.com

Computational Methods : Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the most stable conformations and the relative energies of different isomers, which can then be compared with experimental data. nih.gov

Conformational Preferences of the Piperidine Ring

The piperidine ring is not planar and adopts various conformations to minimize steric and torsional strain. The nature and position of substituents significantly influence the conformational equilibrium.

Predominance of Chair Conformation in Substituted Piperidines

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes angle and torsional strain. nih.govresearchgate.netnih.govdoaj.orgias.ac.in Other conformations, such as the boat and twist-boat, are generally higher in energy but can exist in equilibrium or be stabilized by specific substitution patterns or interactions within a larger molecular structure. nih.govias.ac.in In a study of 3,5-dimethyl-2,6-diphenylpiperidine, the piperidine ring was found to adopt a chair conformation. nih.govresearchgate.netnih.govdoaj.org

Substituent Effects on Ring Conformation: Axial/Equatorial Preferences of Methyl and Phenyl Groups

The substituents on the piperidine ring can occupy either axial or equatorial positions, and their preferred orientation is dictated by steric and electronic factors.

Axial vs. Equatorial Positions : In a chair conformation, substituents can point directly up or down (axial) or out from the side of the ring (equatorial). libretexts.org Generally, larger substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions, which are steric clashes with the axial hydrogens on the same side of the ring. youtube.comlibretexts.org The energy difference between the equatorial and axial conformers can be quantified, with the equatorial conformer typically being more stable. libretexts.orgmasterorganicchemistry.com

Methyl and Phenyl Group Preferences :

Methyl Group : A methyl group generally has a strong preference for the equatorial position to avoid 1,3-diaxial strain. youtube.com

Phenyl Group : The conformational preference of a phenyl group can be more complex. While it also generally prefers the equatorial position, studies on 2-phenyl-1-phenylpiperidines have shown that the axial orientation can be modestly favored under certain conditions due to the interplay of steric and electronic effects. nih.gov

In the closely related compound, c-3,t-5-Dimethyl-r-2,c-6-diphenylpiperidine, X-ray crystallography revealed that the piperidine ring is in a chair conformation where one methyl group is axial and the other is equatorial, and both phenyl groups are in equatorial-like positions. nih.govresearchgate.netnih.govdoaj.org This suggests a complex interplay of steric demands among the substituents. For 4-substituted piperidines, the conformational free energies for methyl and phenyl substituents are similar to those in analogous cyclohexanes. nih.gov

Table 1: Conformational Preferences of Substituents on a Piperidine Ring

SubstituentPreferred PositionReason for PreferenceReference(s)
Methyl EquatorialAvoidance of 1,3-diaxial steric strain. youtube.com
Phenyl Generally EquatorialMinimization of steric interactions. nih.gov
Polar Groups (e.g., F, OH, Br) Can be AxialStabilization by electrostatic interactions with the protonated nitrogen. nih.gov

Conformational Isomerism and Dynamics

The piperidine ring is not static; it undergoes rapid conformational changes at room temperature. The most significant of these is the "ring flip" or "chair-chair interconversion."

Ring Flipping : During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.org This process allows the molecule to sample different chair conformations. The rate of this interconversion is dependent on the energy barrier between the conformations.

Conformational Equilibrium : For a substituted piperidine, the two chair conformers are often not of equal energy. The equilibrium will favor the conformer that places the largest substituents in the more stable equatorial positions. The energy difference between the conformers determines their relative populations at a given temperature. libretexts.org For instance, in N-acylpiperidines, a pseudoallylic strain can strongly favor the axial orientation of a 2-substituent. nih.govacs.org

Dynamic NMR Studies : The dynamics of conformational isomerism can be studied using temperature-dependent NMR spectroscopy. At low temperatures, the ring flip can be slowed down enough to observe the signals of individual conformers, allowing for the determination of the energy barrier and the equilibrium constant of the process. The interconversion between cis and trans diastereomers has also been studied, with activation energy barriers for isomerization being determined. researchgate.net

Experimental Techniques for Stereochemical and Conformational Elucidation

X-ray crystallography provides definitive evidence for the three-dimensional structure of molecules in the solid state. For derivatives of this compound, this technique has been instrumental in confirming the chair conformation of the piperidine ring and the relative stereochemistry of the substituents.

In a study of 3,5-dimethyl-2,6-diphenylpiperidine, a closely related compound, X-ray diffraction analysis revealed that the piperidine ring adopts a chair conformation. nih.govnih.gov This analysis also showed that one methyl group is in an axial position while the other is equatorial, and both phenyl groups are in equatorial positions. nih.govnih.gov The crystal structure is stabilized by C-H···π interactions, forming zigzag chains within the crystal lattice. nih.gov The precise bond lengths, angles, and torsion angles obtained from X-ray data are essential for building accurate molecular models for computational studies.

Crystallographic data for a related diphenyl derivative is presented below:

Crystal Data
FormulaC₁₉H₂₃N
Molecular Weight265.38
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.1689 (8)
b (Å)43.141 (3)
c (Å)7.2658 (5)
V (ų)3187.5 (4)
Z8
Temperature (K)293
RadiationMo Kα
Data from a study on 3,5-dimethyl-2,6-diphenylpiperidine nih.gov

The study of various substituted piperidines has shown that the chair conformation is a common and stable arrangement for the six-membered ring. nih.gov The specific orientation of substituents (axial or equatorial) is influenced by steric and electronic factors, which can be precisely determined by X-ray crystallography. nih.gov

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing valuable information about the connectivity, stereochemistry, and conformation of this compound.

¹H NMR spectroscopy is fundamental for assigning the relative stereochemistry of the protons on the piperidine ring. The chemical shifts and, more importantly, the coupling constants (J-values) between adjacent protons are highly dependent on their dihedral angles, which in turn define the conformation of the ring.

For piperidine rings in a chair conformation, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. libretexts.org Typically, the coupling constant between two vicinal axial protons (³J_ax,ax_) is large (around 10-13 Hz), while axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are smaller (around 2-5 Hz). libretexts.org By analyzing the multiplicity and coupling constants of the signals for the protons on the piperidine ring, the preferred conformation and the orientation of the substituents can be deduced. whiterose.ac.uk

In a study of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl)piperidin-4-one, the ¹H NMR spectrum showed distinct signals for the protons at C-2 and C-6, with a coupling constant of approximately 10 Hz, indicative of an axial-axial relationship and confirming a chair conformation with equatorial substituents. researchgate.net While this is a different molecule, the principles of using coupling constants to determine stereochemistry are directly applicable to this compound.

A representative table of expected proton coupling constants in a chair-form piperidine ring is shown below:

Coupling TypeTypical J-value (Hz)
³J (axial-axial)10 - 13
³J (axial-equatorial)2 - 5
³J (equatorial-equatorial)2 - 5
²J (geminal)12 - 15

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their electronic environment. libretexts.org The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their spatial orientation and the presence of substituents. libretexts.orgmdpi.com

The chemical shift of a carbon atom is influenced by several factors, including hybridization and the electronegativity of attached atoms. libretexts.orglibretexts.org For instance, carbons bonded to nitrogen or bearing phenyl groups will have characteristic chemical shifts. chemguide.co.ukyoutube.com The substituent effects on the ¹³C NMR chemical shifts can be analyzed to understand how the methyl and phenyl groups influence the electronic distribution within the piperidine ring. nih.govias.ac.in In rigid systems, the chemical shifts of carbons can provide clear evidence of the conformational state. researchgate.net For example, the chemical shift of a carbon with an axial substituent will differ from that of a carbon with an equatorial substituent due to the gamma-gauche effect.

Typical ¹³C NMR chemical shift ranges for carbons in a piperidine ring are influenced by their substitution pattern:

Carbon EnvironmentTypical Chemical Shift (ppm)
C-C (Alkyl)10 - 40
C-N40 - 60
C-Phenyl125 - 145

Circular dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. wikipedia.orgjascoinc.com It is an invaluable tool for determining the absolute configuration of chiral molecules. mtoz-biolabs.comlibretexts.org

For a chiral molecule like this compound, which exists as enantiomers, CD spectroscopy can be used to distinguish between the (R) and (S) configurations at each stereocenter. mtoz-biolabs.com The CD spectrum provides a "fingerprint" for a particular enantiomer, exhibiting positive or negative Cotton effects at specific wavelengths corresponding to electronic transitions within the molecule's chromophores (in this case, the phenyl group). nih.gov

The process involves recording the CD spectrum of a sample and comparing it to the spectra of known standards or to theoretical spectra calculated using computational methods. mtoz-biolabs.com The sign and magnitude of the Cotton effects can be correlated to the absolute stereochemistry of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Approaches to Stereochemistry and Conformation

In conjunction with experimental techniques, computational chemistry plays a vital role in understanding the stereochemistry and conformational landscape of this compound. Methods such as Density Functional Theory (DFT) and molecular mechanics can be used to:

Calculate the relative energies of different stereoisomers and conformers (e.g., chair, boat, twist-boat).

Predict the geometric parameters (bond lengths, angles, dihedral angles) for each conformation.

Simulate NMR spectra (chemical shifts and coupling constants) to aid in the interpretation of experimental data.

Predict theoretical CD spectra to assist in the assignment of absolute configuration.

These computational studies provide a deeper insight into the factors governing the stability of different conformations and can help to resolve ambiguities in experimental data.

Molecular Mechanics and Quantum Chemical Calculations for Conformational Energy Landscapes

Molecular mechanics and quantum chemical calculations are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformations. These methods calculate the energy of different spatial arrangements of atoms, providing insight into the preferred shapes a molecule will adopt. For a substituted piperidine like this compound, this would involve determining the relative energies of various chair and boat conformations, as well as the orientations of the methyl and phenyl substituents (axial vs. equatorial).

Typically, a study of this nature would involve:

Force-field based molecular mechanics simulations to rapidly sample a wide range of conformations and identify low-energy structures.

Higher-level quantum chemical calculations , such as Density Functional Theory (DFT), to refine the geometries and energies of the most stable conformers.

This process would result in a conformational energy landscape, illustrating the relative populations of different isomers at a given temperature. Unfortunately, a specific conformational analysis of this compound using these methods does not appear to be documented in the reviewed literature.

Prediction of Spectroscopic Parameters from Theoretical Models

Once the stable conformers of a molecule are identified through computational methods, it is possible to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the presence of specific conformers.

For this compound, theoretical models could predict:

NMR chemical shifts and coupling constants: These are highly sensitive to the local electronic environment and geometry, and their prediction can help in assigning the signals in an experimental NMR spectrum to specific protons and carbons in the molecule.

Infrared (IR) vibrational frequencies and intensities: Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum. This can aid in the identification of functional groups and provide further structural information.

The generation of such predictive data is contingent on prior conformational analysis. As this foundational information for this compound is not available, a detailed discussion on its predicted spectroscopic parameters cannot be provided.

Advanced Analytical Characterization and Methodologies for 3,5 Dimethyl 2 Phenylpiperidine

Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating the different isomeric forms of 3,5-Dimethyl-2-phenylpiperidine and assessing the purity of the synthesized compound.

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it not only separates the components of a mixture but also provides information about their molecular weight and structure, which is invaluable for identifying stereoisomers. rsc.org The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. For instance, in the analysis of similar heterocyclic compounds, different stereoisomers have been shown to have distinct retention times on specific GC columns. rsc.org The determination of purity is achieved by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

A typical GC-MS method for analyzing piperidine (B6355638) derivatives might involve the following parameters:

ParameterValue
Column HP5MS (30 m x 0.25 mm, 0.50 µm)
Injection Mode Splitless
Injection Temperature 225°C
Carrier Gas Helium
Oven Program Initial temperature of 100°C, ramped to 290°C
Detector Mass Spectrometer (EI mode, 70 eV)

This table presents a hypothetical set of GC-MS parameters that could be adapted for the analysis of this compound, based on established methods for similar compounds. unodc.org

The use of specific columns, such as those with chiral stationary phases, can also enable the separation of stereoisomers directly by GC. rsc.org The relative abundance of each isomer can be quantified by integrating the corresponding peak areas.

High-Performance Liquid Chromatography (HPLC) is an essential tool for evaluating the diastereoselectivity of reactions that produce this compound. Diastereomers, which are stereoisomers that are not mirror images of each other, often exhibit different physical and chemical properties, allowing for their separation on a standard HPLC column. The ratio of diastereomers (dr) can be determined from the crude reaction product's ¹H NMR spectrum. nih.gov

For instance, the hydrogenation of a 3,5-substituted pyridine (B92270) precursor might lead to the formation of both cis- and trans-isomers of this compound. nih.gov HPLC can effectively separate these diastereomers, and the peak areas in the chromatogram can be used to calculate the diastereomeric ratio, providing a measure of the reaction's selectivity. Purity assessment by HPLC is also a standard procedure, where the area of the main peak is compared to the total area of all detected peaks.

A representative HPLC method for analyzing such compounds could be:

ParameterValue
Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile (B52724) and water with 0.1% formic acid
Flow Rate 0.5 mL/min
Detection UV at 254 nm

This table outlines a general HPLC method that could be applied for the analysis of this compound, based on common practices for small organic molecules. mdpi.com

Since this compound possesses chiral centers, it can exist as enantiomers (non-superimposable mirror images). The separation and quantification of these enantiomers are critical, especially in pharmaceutical contexts, and this is achieved through chiral chromatography. Techniques like chiral Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offer high resolution and sensitivity for this purpose. mdpi.com

Chiral stationary phases (CSPs) are the cornerstone of enantiomeric separation. Cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, have proven effective in resolving racemic mixtures of similar piperidine derivatives. nih.govmdpi.com The choice of the mobile phase, often a mixture of alkanes and an alcohol, is crucial for achieving optimal separation.

A potential Chiral UPLC-MS/MS method for the enantiomeric analysis of this compound is detailed below:

ParameterValue
Column Chiralcel OD-H or similar cellulose-based CSP
Mobile Phase Cyclohexane/Isopropanol mixture
Flow Rate 0.3 mL/min
Detection MS/MS in Multiple Reaction Monitoring (MRM) mode

This table illustrates a potential chiral chromatography method for separating enantiomers of this compound, drawing from established protocols for chiral separations. mdpi.commdpi.com

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram, providing a measure of the enantiomeric purity of a sample.

Spectroscopic Identification and Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing information about its functional groups, molecular weight, and fragmentation patterns.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. researchgate.netnih.gov

Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show absorptions corresponding to:

N-H stretch: A peak in the range of 3300-3500 cm⁻¹ for the secondary amine. This band is typically sharp and less intense than an O-H band. libretexts.orglibretexts.org

C-H stretch (aromatic): Absorptions typically appear between 3000 and 3100 cm⁻¹. lumenlearning.com

C-H stretch (aliphatic): Strong absorptions from the methyl and piperidine ring C-H bonds are expected between 2850 and 2960 cm⁻¹. libretexts.org

C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region are characteristic of the phenyl ring. lumenlearning.com

Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light. nih.gov While also providing information about molecular vibrations, Raman spectroscopy is particularly sensitive to non-polar bonds. For this compound, the Raman spectrum would highlight the vibrations of the C-C bonds within the phenyl ring and the piperidine ring skeleton. researchgate.net

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
N-H (secondary amine)3300 - 3500Weak
Aromatic C-H3000 - 3100Strong
Aliphatic C-H2850 - 2960Strong
Aromatic C=C1400 - 1600Strong

This table summarizes the expected vibrational frequencies for the key functional groups in this compound. libretexts.orglibretexts.orglumenlearning.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragments.

For this compound (molar mass: 203.32 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 203. The fragmentation pattern would likely involve the loss of small groups, such as a methyl group (CH₃), leading to a peak at m/z 188. Cleavage of the piperidine ring and fragmentation of the phenyl ring would also produce a series of characteristic ions. nih.gov Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of their elemental composition. wvu.edu

A hypothetical fragmentation pattern for this compound is presented below:

Ion (m/z)Possible Fragment
203[M]⁺ (Molecular Ion)
188[M - CH₃]⁺
105[C₆H₅CH=NH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

This table illustrates a potential fragmentation pathway for this compound based on common fragmentation mechanisms of similar compounds. nih.govmdpi.com

Computational Chemistry and Cheminformatics in Research on 3,5 Dimethyl 2 Phenylpiperidine Derivatives

In Silico Tools for Molecular Design and Prediction

A variety of computational tools are employed to design and predict the properties of novel 3,5-dimethyl-2-phenylpiperidine derivatives. biointerfaceresearch.comcore.ac.uk These tools enable the rapid screening of large virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing. nih.gov The use of computer-aided drug design (CADD) has become a revolutionary force in the pharmaceutical industry, saving both time and financial resources by eliminating inactive compounds in the early stages of development. sciengpub.irresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For piperidine (B6355638) derivatives, QSAR models are developed to predict their therapeutic activities and to understand the structural features that are crucial for their biological effects. researchgate.net These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode the structural, electronic, and physicochemical properties of the molecules. mdpi.comcolab.ws

The development of robust QSAR models involves several steps, including the calculation of molecular descriptors, the selection of relevant descriptors, and the application of statistical methods like Multiple Linear Regression (MLR) and Multiple Nonlinear Regression (MNLR) to build the predictive models. mdpi.comcolab.ws For instance, a study on piperazine (B1678402) derivatives, a related class of compounds, revealed that descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) were significantly correlated with their inhibitory activity. mdpi.comcolab.ws The predictive power of these models is assessed through internal and external validation techniques. nih.govmdpi.com Successful QSAR models can then be used to predict the activity of new, unsynthesized piperidine derivatives, thereby guiding the design of more potent compounds. mdpi.comcolab.ws

Descriptor Type Examples Relevance in QSAR
Electronic ELUMO, Electrophilicity index (ω)Describes the electronic properties and reactivity of the molecule. mdpi.comcolab.ws
Steric/Topological Molar Refractivity (MR), Topological Polar Surface Area (PSA)Relates to the size, shape, and polarity of the molecule, influencing its interaction with the target. mdpi.comcolab.ws
Physicochemical Aqueous Solubility (Log S), Refractive Index (n)Pertains to the compound's behavior in biological systems, including absorption and distribution. mdpi.comcolab.ws

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach can be broadly categorized into structure-based and ligand-based methods. ebi.ac.uk When the three-dimensional structure of the target is unknown, ligand-based drug design (LBDD) becomes particularly valuable. mdpi.com LBDD approaches utilize the information from a set of known active ligands to identify new compounds with similar properties. nih.gov

One of the key LBDD methods is pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.gov This pharmacophore model can then be used as a query to screen large compound databases for molecules that match these features. nih.gov Another LBDD technique is based on molecular similarity, where new compounds are identified based on their structural resemblance to known active molecules. ebi.ac.uk These virtual screening campaigns can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.gov

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound derivatives, docking simulations are used to predict how these compounds might bind to their biological targets, such as enzymes or receptors. nih.gov The process involves preparing the 3D structures of both the ligand (the piperidine derivative) and the receptor, and then using a scoring function to evaluate the binding affinity of different poses of the ligand in the receptor's binding site. researchgate.net

These simulations provide valuable insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For example, a study on piperidine-dihydropyridine hybrids used molecular docking to predict their binding interactions within the cavity of the Epidermal Growth Factor Receptor (EGFR). researchgate.net The results of docking studies can help to explain the observed structure-activity relationships and guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net In research on this compound derivatives, MD simulations are used to investigate the conformational dynamics of the ligand and its complex with a biological target. nih.gov These simulations provide a more dynamic picture of the binding process compared to the static view offered by molecular docking. nih.gov

MD simulations can be used to assess the stability of the ligand-receptor complex, analyze the flexibility of the binding site, and identify key residues involved in the interaction. nih.govresearchgate.net By simulating the system over a period of time, researchers can observe how the ligand and receptor adapt to each other, providing a deeper understanding of the binding mechanism. nih.gov This information is crucial for the rational design of more effective and specific inhibitors. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.netnih.gov In the study of this compound and its derivatives, DFT calculations provide valuable information about their geometric and electronic properties. researchgate.net These calculations can be used to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters that are relevant to the molecule's reactivity and stability. researchgate.netnih.gov

For example, DFT studies on 3,5-dimethyl-2,6-diphenylpyridine, a related compound, have been used to analyze the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's electron-donating and accepting abilities. researchgate.net DFT can also be used to calculate global reactivity descriptors, which provide insights into the chemical reactivity of the molecules. researchgate.net Furthermore, DFT has been employed to study the conformational preferences of similar piperidine derivatives, such as 1-phenylpiperidin-4-one, revealing the existence of different conformers in the gas phase. osti.gov

Property Information Provided by DFT
Optimized Geometry Bond lengths, bond angles, and dihedral angles of the most stable conformation. researchgate.netnih.gov
Electronic Structure Distribution of electron density, HOMO and LUMO energies. researchgate.net
Reactivity Descriptors Insights into the chemical reactivity and stability of the molecule. researchgate.net
Conformational Analysis Relative energies of different conformers. osti.gov

Pharmacophore Modeling and Three-Dimensional (3D) Fragment Analysis

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the 3D arrangement of essential chemical features that a molecule must possess to be recognized by a specific biological target. nih.gov This approach is particularly useful when the 3D structure of the target is not available. mdpi.comnih.gov A pharmacophore model can be generated from a set of known active compounds, and it represents the common features required for biological activity, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Once a pharmacophore model is developed, it can be used to screen large chemical databases to identify new compounds that fit the model and are therefore likely to be active. nih.gov This method has been successfully applied in the discovery of new inhibitors for various targets. nih.gov Three-dimensional fragment analysis is a related technique that involves breaking down molecules into smaller fragments and analyzing their 3D spatial relationships to understand their contribution to binding. This can further aid in the design of novel molecules with improved properties. arxiv.org

Chemoinformatic Analysis of Piperidine Chemical Space

The piperidine scaffold is a crucial component in a vast array of natural products and synthetic pharmaceuticals, making the chemoinformatic analysis of its chemical space a significant area of research. This analysis allows for the systematic exploration of molecular diversity, guiding the design and synthesis of novel derivatives with desired properties. For compounds like this compound, understanding the broader piperidine chemical space provides context for its structural features and potential as a lead structure in drug discovery.

Cheminformatics offers powerful tools to characterize and visualize the chemical space occupied by piperidine-containing molecules. chimia.ch These methods are essential for moving beyond the predominantly flat, two-dimensional molecules that have often populated fragment screening collections and for exploring the three-dimensional (3D) arrangements that piperidine rings readily adopt. nih.govwhiterose.ac.uk The analysis of this 3D fragment chemical space is particularly relevant for fragment-based drug discovery (FBDD), which aims to identify low-molecular-weight ligands that can be grown into more potent drug candidates. nih.gov

A key approach in this analysis is the generation and examination of virtual libraries of piperidine derivatives. For instance, a virtual library derived from 20 different regio- and diastereoisomers of methyl-substituted pipecolinates was analyzed to assess its suitability for FBDD. nih.govwhiterose.ac.uk This analysis involves calculating various physicochemical and structural properties to determine if the fragments adhere to established guidelines for drug-likeness, such as the "rule-of-three," which defines a fragment as having a molecular weight (MW) < 300 Da, a ClogP < 3, and the number of hydrogen bond acceptors (HBA) and donors (HBD) each being ≤ 3. nih.gov

The exploration of the piperidine chemical space often involves mapping its diversity using techniques like Principal Component Analysis (PCA). researchgate.net PCA can reduce the complexity of high-dimensional data, which is generated by calculating numerous molecular descriptors for each compound in a library. chimia.chresearchgate.net These descriptors can include properties related to size, lipophilicity, polarity, and shape. By plotting the principal components, researchers can visualize the distribution of compounds and identify regions of chemical space that are underexplored. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies also play a vital role in the chemoinformatic analysis of piperidines. researchgate.netnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) can build models that correlate the 3D structural features of piperidine derivatives with their biological activity. researchgate.net These models identify key steric and electrostatic fields that are important for activity, providing a roadmap for designing more potent compounds. For example, a 3D-QSAR model for antihistaminic H1 activity identified several crucial biophoric sites, including hydrogen bond acceptors and donors, hydrophobic regions, and steric components. nih.gov

The conformational complexity of the piperidine ring, which typically adopts a chair conformation, is a central aspect of its chemical space. nih.govnih.govdoaj.org In substituted piperidines like 3,5-dimethyl-2,6-diphenylpiperidine, the substituents can adopt either axial or equatorial positions, leading to different stereoisomers with distinct 3D shapes and biological activities. nih.govnih.gov Computational methods are used to predict the stability and geometry of these different conformers. For example, in 3,5-dimethyl-2,6-diphenylpiperidine, one methyl group is axial while the other is equatorial, as are the phenyl rings. nih.govnih.gov

The table below summarizes key computational parameters for a selection of piperidine and related precursor compounds, illustrating the data used in chemoinformatic analyses.

Compound NameComputed ParameterValueSignificance
HR89 (Pyridine-BPA variant)ClogD2.84Lipophilicity at physiological pH
HR89 (Pyridine-BPA variant)Minimal Projection Area (MPA)41.1 ŲMolecular size descriptor
HR89 (Pyridine-BPA variant)Molecular Polarizability (PL)44.5 ųDescriptor of molecular charge distribution
HR89 (Pyridine-BPA variant)ELUMO-1.21 eVEnergy of Lowest Unoccupied Molecular Orbital
HR89 (Pyridine-BPA variant)EHOMO-6.49 eVEnergy of Highest Occupied Molecular Orbital
HR90 (Pyridine-BPA variant)ClogD2.91Lipophilicity at physiological pH
HR90 (Pyridine-BPA variant)Minimal Projection Area (MPA)42.7 ŲMolecular size descriptor
HR90 (Pyridine-BPA variant)Molecular Polarizability (PL)44.6 ųDescriptor of molecular charge distribution
HR90 (Pyridine-BPA variant)ELUMO-1.55 eVEnergy of Lowest Unoccupied Molecular Orbital
HR90 (Pyridine-BPA variant)EHOMO-6.61 eVEnergy of Highest Occupied Molecular Orbital

Data sourced from computational modeling of pyridine (B92270) variants of benzoyl-phenoxy-acetamide. nih.govnih.gov

The analysis of the piperidine chemical space also extends to its precursors, such as substituted pyridines. The hydrogenation of pyridines is a common method for synthesizing piperidines, and understanding the properties of these precursors can inform the synthesis of diverse piperidine libraries. nih.gov Computational modeling of pyridine variants can predict properties that are relevant for both synthetic accessibility and biological activity, such as frontier orbital energies (EHOMO and ELUMO), which can indicate a compound's reactivity and potential for interacting with biological targets. nih.govnih.gov

Investigation of Biological Activity Mechanisms and Structure Activity Relationships for Piperidine Scaffolds Contextualized to 3,5 Dimethyl 2 Phenylpiperidine Research

General Overview of Piperidine (B6355638) Derivatives as Biologically Active Compounds

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. ajchem-a.comresearchgate.net Its unique chemical properties and ability to be readily functionalized have made it a cornerstone in the development of new biologically active compounds.

Piperidine as a Privileged Scaffold in Drug Design and Discovery

In the realm of medicinal chemistry, the piperidine framework is considered a "privileged scaffold." This term denotes a molecular structure that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug discovery. researchgate.net The prevalence of the piperidine moiety in over 70 FDA-approved drugs underscores its importance. google.com Its three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological macromolecules like enzymes and receptors. Furthermore, the piperidine ring can favorably influence a molecule's pharmacokinetic properties, such as its solubility, lipophilicity, and metabolic stability, enhancing its potential as a therapeutic agent. google.com

Research on the Diversity of Biological Activities Associated with Piperidine Derivatives

The structural versatility of the piperidine nucleus has led to the discovery of derivatives with a wide spectrum of pharmacological activities. ajchem-a.com Research has demonstrated that compounds containing this scaffold exhibit properties including:

Anticancer: Certain piperidine derivatives have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth. ajchem-a.comnih.gov

Cholinesterase Inhibition: Many piperidine-based compounds are potent inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. nih.govnih.gov

Analgesic: The phenylpiperidine class, in particular, includes potent opioid receptor agonists used for pain management, such as fentanyl. nih.govresearchgate.net

Antimicrobial and Antiviral: Various derivatives have been investigated for their efficacy against bacterial, fungal, and viral pathogens. ajchem-a.com

Anti-inflammatory and Antioxidant: The piperidine structure is also found in compounds with significant anti-inflammatory and free-radical scavenging properties. ajchem-a.com

Methodologies for Investigating Molecular Interactions

To elucidate the biological mechanisms of piperidine derivatives like 3,5-Dimethyl-2-phenylpiperidine, researchers employ a variety of sophisticated methodologies designed to probe their interactions with specific biological targets at a molecular level.

In Vitro Studies on Enzyme Modulation

In vitro enzyme assays are fundamental tools for identifying and characterizing the inhibitory potential of new chemical entities. These assays measure the effect of a compound on the activity of a purified enzyme in a controlled laboratory setting, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀).

While specific inhibitory data for this compound is not widely available, the activities of structurally related compounds provide valuable insights into its potential targets.

Akt1: The Akt signaling pathway is crucial in cell survival and proliferation, and its dysregulation is linked to cancer. Inhibition of Akt1 is a key therapeutic strategy. Studies on piperine (B192125), an alkaloid containing a piperidine ring, have shown that its analogs can act as inhibitors of the Akt1 receptor, suggesting that piperidine scaffolds can be tailored to target this kinase. nih.gov

HDM2: The interaction between p53 and its negative regulator, HDM2, is a critical target in oncology. Substituted piperidines have been identified as small-molecule inhibitors capable of disrupting this protein-protein interaction, leading to the activation of p53 and subsequent tumor cell apoptosis.

α-Glucosidase: This enzyme is a key target for managing type 2 diabetes, as its inhibition slows carbohydrate digestion. nih.gov Numerous studies have shown that piperidine derivatives can be potent α-glucosidase inhibitors. For instance, pyrimidinyl-piperazine carboxamides have demonstrated competitive inhibition of yeast α-glucosidase, with activity influenced by the substituents on the phenyl ring. researchgate.netnih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are primary targets for treating the cognitive symptoms of Alzheimer's disease. Phenylpiperidine derivatives have been extensively studied as cholinesterase inhibitors. nih.gov Research on 1-benzylpiperidine (B1218667) derivatives has shown potent and selective inhibition of AChE, with structure-activity relationship (SAR) studies revealing that modifications to the benzyl (B1604629) and amide portions of the molecule significantly impact activity and selectivity. nih.govmdpi.com For example, the introduction of a phenyl group on the amide nitrogen was found to enhance anti-AChE activity. nih.gov

Table 1: Enzyme Inhibition by Phenylpiperidine Derivatives

Compound/Derivative Class Target Enzyme Activity (IC₅₀) Inhibition Type Reference
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine Acetylcholinesterase (AChE) 1.2 nM - nih.gov
Phenoxyethyl piperidine derivative (5c) Electric Eel AChE (eeAChE) 0.50 µM Mixed-type nih.gov
1-Benzylpiperidine derivative (19) Acetylcholinesterase (AChE) 5.10 µM - mdpi.com
Pyrimidinyl-piperazine carboxamide (7b) α-Glucosidase 3.47 µM Competitive nih.gov

Receptor Binding Assays

Receptor binding assays are essential for determining the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. By measuring how effectively a test compound competes with the radioligand for binding, its affinity (often expressed as the inhibition constant, Ki) can be determined. nih.gov Common formats for these assays include filtration assays and scintillation proximity assays (SPA). nih.gov

While specific receptor binding data for this compound is not readily documented, research on analogous structures highlights the utility of these assays. For example, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have used radioligand binding assays to determine their affinity and selectivity for opioid receptors (μ, δ, and κ). nih.gov Similarly, the binding of 2,5-dimethoxyphenylpiperidines to serotonin (B10506) receptors, such as 5-HT₂A, has been characterized using competition binding assays with radiolabeled antagonists like [³H]-ketanserin. acs.org These studies are crucial for establishing the structure-affinity relationships that guide the design of new receptor-targeted agents. nih.gov

Table 2: Receptor Binding Affinity of Phenylpiperidine Derivatives

Compound/Derivative Class Target Receptor Radioligand Binding Affinity (Kᵢ) Reference
DMPP analogue (3a) α₄β₂ Nicotinic Receptor - 90 nM nih.gov
2,5-Dimethoxyphenylpiperidine (racemic NBOMe analogue) 5-HT₂A Receptor [³H]-ketanserin 2 µM acs.org
(+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative (8) κ Opioid Receptor [³H]U69,593 - rti.org
Synthetic Cannabinoid (MMB-4CN-BUTINACA) CB₁ Receptor [³H]-CP55,940 pKᵢ = 8.89 frontiersin.org

DNA Interaction Studies

Research into the direct interactions between this compound and DNA is not extensively documented in the available scientific literature. However, the broader class of piperidine derivatives has been the subject of numerous DNA interaction studies, providing a contextual framework for potential mechanisms. Piperidine-containing compounds can interact with DNA through several modes, primarily groove binding and intercalation, and these interactions are heavily influenced by the nature and position of their substituents.

For instance, studies on heteroleptic Ni(II) and Cu(II) complexes derived from piperidine-based Schiff base ligands have demonstrated DNA binding, as evidenced by changes in absorption (hypochromism) and fluorescence intensity upon titration with DNA. rsc.org These results suggest that the metal complexes can bind to DNA, with helix melting experiments further helping to distinguish between groove binding and intercalative modes. rsc.org

The presence of planar aromatic systems, such as the phenyl group in this compound, is a key structural feature often associated with DNA intercalation. Unfused aromatic systems with terminal basic groups, like piperazine (B1678402), have been shown to bind strongly to DNA. nih.gov The conformation of the molecule, particularly the twist angle between aromatic rings, can significantly influence whether the compound intercalates or binds to the DNA grooves. nih.gov For example, a smaller twist angle may favor intercalation, where the planar ring system stacks between the DNA base pairs, while a larger twist angle may promote groove binding. nih.gov Molecular modeling has suggested that for some molecules, bulky substituents like piperazino groups are too large for the minor groove and instead interact with the major groove. nih.gov

While these studies provide insight into how piperidine scaffolds can be designed to interact with DNA, specific experimental data for this compound is needed to confirm its mode and strength of DNA binding.

Structure-Activity Relationship (SAR) Studies Applied to Substituted Piperidines

The piperidine ring is a crucial heterocyclic scaffold and a prominent pharmacophore in numerous biologically active compounds, including anticancer, antiviral, and anti-Alzheimer agents. nih.govresearchgate.net Structure-Activity Relationship (SAR) studies on substituted piperidines are vital for optimizing their therapeutic properties. The biological activity of these compounds is intricately linked to the stereochemistry of the piperidine ring and the nature and position of its substituents. ajchem-a.com

Influence of Stereochemistry on Molecular Recognition and Biological Interactions

The three-dimensional arrangement of substituents on the piperidine ring is a critical determinant of its biological activity. The stereochemistry dictates how the molecule fits into and interacts with the binding sites of biological targets like receptors and enzymes. nih.gov

Piperidine rings typically adopt a chair conformation. In substituted piperidines like this compound, the orientation of the substituents (axial vs. equatorial) significantly impacts molecular recognition. For the related compound trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, the specific stereochemistry is essential for its activity as a pure opioid receptor antagonist. wustl.edu The synthesis of stereochemically pure isomers is often necessary to isolate the desired pharmacological effect, as different stereoisomers can have vastly different or even opposing activities. nih.gov For example, in the synthesis of 2,4,6-trisubstituted piperidines, controlling the stereochemistry at each of the three centers is key to accessing all possible stereoisomers, each with a potentially unique biological profile. nih.gov

The development of stereoselective synthesis methods, such as those employing gold-catalyzed cyclization or anion relay chemistry, has been crucial in advancing SAR studies by providing access to specific, stereochemically defined piperidine derivatives. nih.govnih.gov These methods allow for the precise placement of substituents, enabling a detailed exploration of how stereochemistry governs interactions with biological targets. nih.gov

Impact of Substituent Position and Nature on Biological Profiles

The specific location and chemical nature of substituents on both the piperidine ring and any attached moieties (like the phenyl group) are fundamental to the compound's biological profile. SAR studies have shown that even minor modifications can lead to significant changes in potency, selectivity, and the type of biological activity observed.

For instance, in a series of piperidine-substituted sulfonamides investigated for anticancer properties, the position of a methyl group on the piperidine ring was critical. ajchem-a.com Compounds with a methyl group at position 3 or 4 showed the highest anticancer activity, highlighting the sensitivity of the biological target to the substituent's location. ajchem-a.com Similarly, for piperine derivatives evaluated as monoamine oxidase (MAO) inhibitors, para-substitution on a piperidine ring was found to be preferable to meta-substitution, and the addition of a hydroxyl group enhanced the inhibitory effect. nih.gov

The nature of the substituent is equally important. Electron-donating groups, such as a methyl group, can enhance the inhibitory activity against certain enzymes like MAO-B, whereas electron-withdrawing groups can diminish it. nih.gov In another example, for phenyl piperidine derivatives acting as CCR2 antagonists, the incorporation of a second ring system adjacent to the aryl piperidine was found to be crucial for potency. nih.gov

The following table summarizes findings on how substituent modifications on piperidine scaffolds affect biological activity, providing a basis for understanding the SAR of compounds like this compound.

Scaffold/Series Substituent Modification Observed Effect on Biological Activity Reference
Piperidine-substituted sulfonamidesPosition of methyl group on piperidine ringHighest anticancer activity with methyl at C3 or C4 position. ajchem-a.com
Piperine derivativesPosition of hydroxyl on piperidine ringPara-substitution preferred over meta-substitution for MAO inhibition. nih.gov
Piperine derivativesNature of substituentElectron-donating groups (e.g., -CH3) increase MAO-B inhibition; electron-withdrawing groups decrease it. nih.gov
Phenyl piperidine derivativesAddition of a second ring systemIncorporation of a second ring (e.g., another piperidine or cyclopentylamine) is important for CCR2 antagonist potency. nih.gov
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinesN-substituentAffects antagonist potency and opioid receptor selectivity without imparting agonist activity. wustl.edu
Coumarin-piperidine hybridsPosition of piperidinyl substituent1,3-substituted piperidine ring showed better MAO-B inhibition than 1,4-substitution. nih.gov

These examples underscore the principle that the specific substitution pattern on the piperidine ring system is a key factor in defining the pharmacological profile of the molecule.

Elucidation of Mechanism of Action at a Molecular Level (Theoretical and Experimental Approaches)

Determining the precise mechanism of action for a compound like this compound involves a combination of experimental assays and theoretical, or computational, studies. The phenylpiperidine scaffold is known to interact with various central nervous system targets, and understanding these interactions at a molecular level is key to drug development.

Experimental approaches for phenylpiperidine derivatives often involve ligand binding assays to determine their affinity for specific receptors, such as dopamine (B1211576) or opioid receptors. nih.govnih.gov For example, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have used such assays to characterize them as pure opioid receptor antagonists. wustl.edu Functional assays are then used to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). nih.gov

Theoretical approaches, such as molecular mechanics and computational docking, complement these experimental findings by providing insights into the molecular interactions that govern a compound's activity. Molecular mechanics calculations can predict the stable conformations of a molecule and have been used to build receptor interaction models for phenylpiperidine agonists. nih.gov These models can help explain why different isomers or compounds with slightly different substituents exhibit varied activities. For instance, computational studies suggested that the selectivity of (S)-3-(3-hydroxyphenyl)-N-n-propylpiperidine is due to its ability to act as an agonist in one rotameric form and as an antagonist in another. nih.gov

Docking simulations are another powerful computational tool used to predict the binding pose of a ligand within the active site of a target protein. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues of the receptor. This information is invaluable for understanding the basis of a compound's affinity and selectivity and for guiding the rational design of new derivatives with improved properties. nih.govmdpi.com For a compound like this compound, computational studies could be employed to model its interaction with various CNS receptors to generate hypotheses about its most likely molecular targets and mechanism of action, which could then be validated through targeted experimental assays.

Advanced Research Perspectives and Future Directions for 3,5 Dimethyl 2 Phenylpiperidine Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability (Green Chemistry Principles)

The synthesis of highly substituted piperidines is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical industry. ajchem-a.com Traditional methods for creating these structures often involve harsh reaction conditions, such as high temperatures and pressures, and the use of hazardous reagents. nih.gov In recent years, there has been a significant shift towards "green chemistry," which prioritizes the development of environmentally friendly and sustainable synthetic processes. rsc.orgmdpi.com

Green chemistry principles are increasingly being applied to the synthesis of piperidine (B6355638) derivatives. jptcp.com This includes the use of non-toxic catalysts, water as a solvent, and solvent-free reaction conditions. ajchem-a.comajchem-a.com For example, researchers have developed methods for the hydrogenation of pyridine (B92270) derivatives in water using heterogeneous cobalt catalysts. nih.gov These methods offer good yields and selectivity while minimizing the environmental impact. nih.gov The goal is to create processes that are not only efficient but also reduce waste and energy consumption. jptcp.com

Another key aspect of green chemistry is the use of renewable feedstocks. nih.gov While not yet widely applied to 3,5-Dimethyl-2-phenylpiperidine specifically, the broader trend in piperidine synthesis is to move away from petroleum-based starting materials towards more sustainable sources. The development of one-pot synthesis and multicomponent reactions further contributes to the efficiency and sustainability of these processes by reducing the number of steps and purification procedures required. ajchem-a.comajchem-a.com

Exploration of New Chemical Space through Derivatization, Scaffold Hopping, and Bioisosteric Replacement

To expand the utility of this compound, researchers are exploring new areas of "chemical space." nih.govway2drug.com This involves creating a diverse range of derivatives to investigate new biological activities and material properties. Key strategies in this exploration include derivatization, scaffold hopping, and bioisosteric replacement.

Derivatization involves modifying the core structure of this compound to create new analogues. For instance, the synthesis of (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as renin inhibitors demonstrates how modifications to the piperidine ring can lead to potent and orally active compounds. nih.gov These modifications can fine-tune the molecule's properties, such as its binding affinity to a biological target or its solubility.

Scaffold hopping is a more radical approach where the central piperidine core is replaced with a different chemical scaffold that maintains the desired three-dimensional arrangement of functional groups. nih.govresearchgate.net This technique can lead to the discovery of novel compounds with improved properties, such as enhanced potency or better synthetic accessibility. nih.gov A successful scaffold-hopping strategy can lead to preclinical candidates with improved solubility and stability. dundee.ac.uk

Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the goal of enhancing the molecule's biological activity or reducing toxicity. nih.govresearchgate.net For example, a methyl group might be replaced by a chlorine atom or a trifluoromethyl group to alter the molecule's electronic properties and metabolic stability. researchgate.net These strategies are crucial for lead generation and optimization in drug discovery. nih.gov

Integration of Computational and Experimental Methodologies for Rational Design and Optimization

The integration of computational and experimental methods has revolutionized the process of drug design and molecular optimization. openmedicinalchemistryjournal.commdpi.com This synergistic approach allows for the rational design of new molecules with desired properties, saving time and resources compared to traditional trial-and-error methods. openmedicinalchemistryjournal.com

Computational tools such as molecular docking, virtual screening, and molecular dynamics simulations are used to predict how a molecule like this compound and its derivatives will interact with a biological target. openmedicinalchemistryjournal.comrsc.org These methods can help identify promising candidates for synthesis and testing, as well as provide insights into the structure-activity relationships of a series of compounds. nih.gov For example, computational studies can reveal crucial amino acid residues that interact with a ligand, guiding further optimization efforts. rsc.org

The data generated from these computational models is then used to guide experimental work. mdpi.com For instance, a research team designed and synthesized a series of isatin (B1672199) derivatives as antiviral agents based on in silico studies, which predicted their binding affinities and pharmacokinetic properties. nih.govresearchgate.net This iterative process of computational design, chemical synthesis, and experimental testing accelerates the discovery of new and effective molecules. mdpi.com

Potential Applications of this compound as Building Blocks for Complex Molecules and Natural Product Synthesis

The piperidine ring is a common structural motif in a vast array of natural products and complex bioactive molecules. researchgate.netresearchgate.net As a substituted piperidine, this compound serves as a valuable building block for the synthesis of these more intricate structures. tuodaindus.com Its specific stereochemistry and functionalization provide a starting point for creating molecules with precise three-dimensional arrangements.

The synthesis of complex molecules often involves the strategic use of smaller, pre-functionalized building blocks. The principles of retrosynthetic analysis guide chemists in breaking down a target molecule into simpler, commercially available or easily synthesized precursors. In this context, derivatives of this compound can be key intermediates.

While specific examples of the direct use of this compound in the total synthesis of a natural product are not extensively documented, the general importance of substituted piperidines is well-established. rsc.org The development of new synthetic methods that provide access to a variety of substituted piperidines, including those with the 3,5-dimethyl-2-phenyl substitution pattern, is crucial for advancing the field of natural product synthesis. rsc.org

Emerging Trends and Interdisciplinary Research in Substituted Piperidine Chemistry

The field of substituted piperidine chemistry is constantly evolving, driven by advances in synthetic methodology and the need for new molecules with specific functions. Several emerging trends are shaping the future of this area.

One significant trend is the increasing focus on asymmetric synthesis , which allows for the selective production of a single enantiomer of a chiral molecule. researchgate.net This is particularly important in medicinal chemistry, where different enantiomers can have vastly different biological activities.

The development of novel catalytic systems is another key area of research. nih.gov This includes the use of earth-abundant metals and organocatalysts to promote reactions in a more sustainable and cost-effective manner. nih.gov

Interdisciplinary research is also becoming increasingly important. The combination of chemistry with biology, materials science, and computational science is leading to new discoveries and applications for substituted piperidines. For example, piperidine derivatives are being investigated for their potential use in the development of new materials with unique optical or electronic properties. tuodaindus.com

The exploration of the "chemical multiverse" through the generation of large virtual libraries of compounds and the use of machine learning to predict their properties is another exciting frontier. way2drug.com This data-driven approach to chemical discovery has the potential to greatly accelerate the identification of new lead compounds for drug development and other applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.